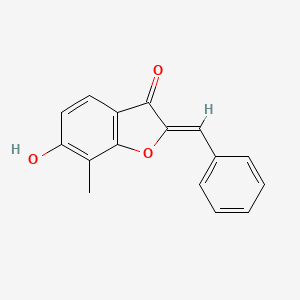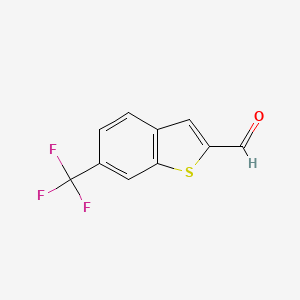
6-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde
Vue d'ensemble
Description
The compound “6-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde” is a chemical compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . This group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .
Synthesis Analysis
The synthesis of compounds containing a trifluoromethyl group often involves [3+2] cycloaddition reactions . For example, 6-trifluoromethyl-2H-thiopyran reacted regioselectively with N-oxide of ethyl cyanocarboxylate, producing a representative of a new heterocyclic system .Molecular Structure Analysis
The molecular structure of compounds containing a trifluoromethyl group can be determined using various techniques such as Hartree–Fock (HF) and DFT calculations in the B3LYP framework . These techniques can provide information about the molecular geometry, Mulliken charges, and vibrational wavenumbers .Chemical Reactions Analysis
The trifluoromethylation of carbon-centered radical intermediates is a significant reaction involving compounds with a trifluoromethyl group . This reaction plays an increasingly important role in the synthesis of pharmaceuticals, agrochemicals, and materials .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds containing a trifluoromethyl group can vary. For example, trifluoromethyl iodide is a colorless and odorless gas at room temperature with a melting point of -110°C and a boiling point of -22.5°C .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
6-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde is a precursor in the synthesis of various heterocyclic compounds. For instance, it has been used in reactions to generate 6-amino-4-(benzo[b]thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile and its derivatives, showcasing the compound's utility in creating thieno[2,3-b]pyridine derivatives with potential for various applications (Abdel-fattah & Attaby, 2012). Similarly, it's been utilized in the synthesis of carbonyl compounds through transamination of Schiff bases, highlighting a method to produce aldehydes or ketones from corresponding amines, with yields generally greater than 80% (Calō, Lopez, & Todesco, 1972).
Material Science and Organic Electronics
In material science and organic electronics, this compound derivatives are used in the synthesis of liquid crystalline dialkyl-substituted thienylethenyl benzothieno[3,2-b]benzothiophene derivatives. These molecules exhibit thermotropic liquid crystalline properties and good solubility in common organic solvents. Their semiconducting properties have been explored in organic thin film transistors (OTFTs), demonstrating significant improvements in device performance upon annealing at temperatures where liquid crystallinity appears (Jung et al., 2010).
Medicinal Chemistry
In the field of medicinal chemistry, the structural motifs derived from this compound have been incorporated into compounds showing promising biological activities. A variety of 4-arylthiophene-2-carbaldehyde compounds synthesized via Suzuki-Miyaura cross-coupling exhibited antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities. Notably, some derivatives showed excellent antibacterial activity against Pseudomonas aeruginosa and notable nitric oxide scavenging properties, suggesting potential applications in developing new therapeutic agents (Ali et al., 2013).
Catalysis and Organic Synthesis
Furthermore, this compound derivatives have been employed in NHC-catalyzed synthesis of axially chiral benzothiophene/benzofuran-fused biaryls. Density functional theory (DFT) calculations have elucidated the mechanism and origin of selectivities for these syntheses, providing insights into the chemo- and stereoselectivities of these reactions. The studies also highlighted the role of non-covalent interactions in stabilizing key transition states, advancing the understanding of NHC-catalyzed intermolecular cyclization reactions (Zhang et al., 2022).
Mécanisme D'action
Target of Action
The specific targets of a compound depend on its structure and functional groups. Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their unique physicochemical properties . They can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Mode of Action
The mode of action of a compound refers to how it interacts with its target. For example, some compounds with trifluoromethyl groups act as uncouplers of oxidative phosphorylation in mitochondria .
Biochemical Pathways
The biochemical pathways affected by a compound depend on its specific targets. For instance, some compounds with trifluoromethyl groups have been found to affect the synthesis of proteins and nucleic acids .
Pharmacokinetics
The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME). Trifluoromethyl groups can enhance the metabolic stability of a compound .
Result of Action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. Some compounds with trifluoromethyl groups have been found to have antifungal or herbicidal effects .
Action Environment
The action environment refers to how environmental factors influence a compound’s action, efficacy, and stability. For example, some herbicides with trifluoromethyl groups have been found to act better when soil humidity is between high and elevated .
Safety and Hazards
Orientations Futures
The future directions of research involving compounds with a trifluoromethyl group are vast. For example, the development of fluorescent gels using aggregation-induced emission fluorophores (AIEgens) is a promising area of research . Additionally, the exploration of effective ways to obtain 2-trifluoromethylindoles from indoles has gained increasing attention .
Analyse Biochimique
Biochemical Properties
6-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde plays a significant role in biochemical reactions due to its trifluoromethyl group, which imparts unique electronic properties to the molecule. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity. The trifluoromethyl group can also enhance the compound’s binding affinity to proteins, leading to stronger and more specific interactions . These interactions can modulate the activity of enzymes and proteins involved in critical biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses and apoptosis . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These effects can result in altered cell proliferation, differentiation, and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can prevent substrate access and reduce the catalytic efficiency of the enzyme. Additionally, the compound can interact with transcription factors, leading to changes in gene expression . These interactions can result in the upregulation or downregulation of specific genes, thereby influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including oxidative stress, apoptosis, and tissue damage . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall effects of the compound. Additionally, the compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, the compound can be transported into cells via specific transporters and distributed to various cellular compartments, where it can exert its effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
6-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3OS/c11-10(12,13)7-2-1-6-3-8(5-14)15-9(6)4-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKKYNVBFYVYIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)SC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

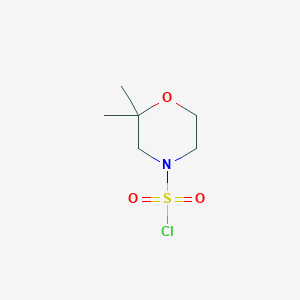
![2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid](/img/structure/B1438945.png)
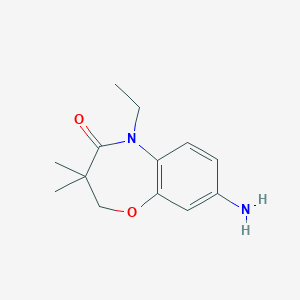
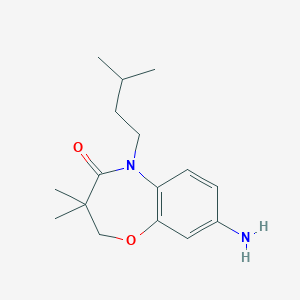
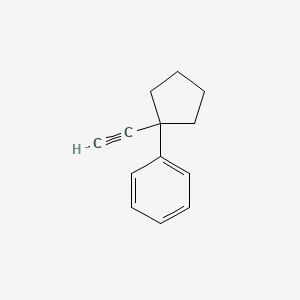
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B1438951.png)
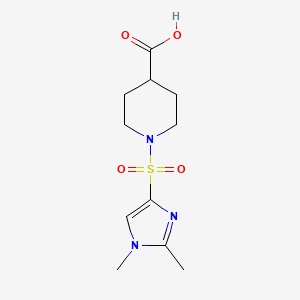
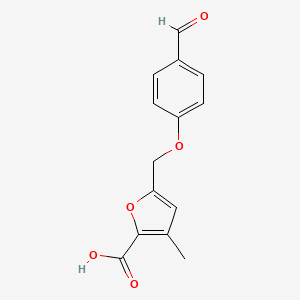


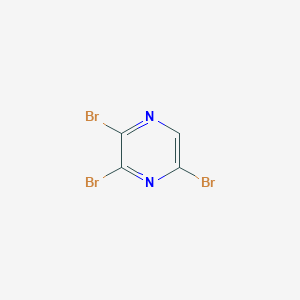

![2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-isopropylacetamide](/img/structure/B1438964.png)
